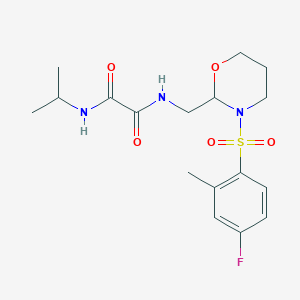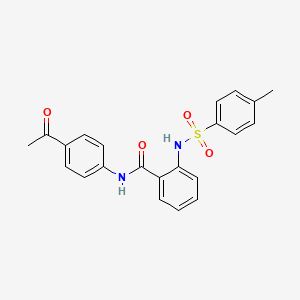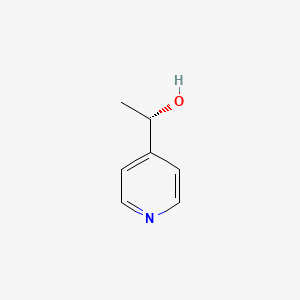
4-(4-Chlorophenyl)butan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular weight of 236.14 . It is also known by its IUPAC name, 4-(4-chlorophenoxy)-1-butanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 236.14 .Applications De Recherche Scientifique
Spectroscopic Characterization and Crystal Structures
Research by Kuś et al. (2016) provided a comprehensive chemical characterization of 4-chloroethcathinone, a derivative of 4-(4-Chlorophenyl)butan-1-amine hydrochloride. The study utilized spectroscopic methods like NMR, infrared spectroscopy, and mass spectrometry, offering valuable insights into its crystallographic and chemical properties, which are crucial for identification and analysis in forensic toxicology (Kuś et al., 2016).
Chiral Resolution
Vaccher et al. (1991) developed a chromatography method for the chiral resolution of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, a related compound. This study highlights the importance of separating enantiomers for potential pharmaceutical applications and understanding the compound's pharmacokinetics (Vaccher et al., 1991).
Photochemical Studies
Protti et al. (2004) explored the photochemistry of 4-chlorophenol, closely related to this compound, demonstrating its reductive dehalogenation and potential to form aryl cations. This research is significant for understanding the photochemical behavior of chlorinated aromatic compounds (Protti et al., 2004).
Synthesis and Application in Pharmaceuticals
Sashikanth et al. (2013) described an asymmetric synthesis process for clopidogrel hydrogen sulfate, using a similar chlorophenyl compound as an intermediate. This highlights its utility in the synthesis of complex pharmaceuticals (Sashikanth et al., 2013).
Crystal Structure Analysis
The crystal structure of compounds similar to this compound has been extensively studied, as seen in the work of Butcher et al. (2007) and Kang et al. (2015). These studies provide insight into molecular interactions and stability, which are crucial for drug design and material science applications (Butcher et al., 2007) (Kang et al., 2015).
Synthesis of Novel Compounds and their Applications
Chahkandi et al. (2017) and Sah et al. (2014) synthesized novel derivatives and studied their structure, which can lead to the development of new pharmaceuticals or materials with unique properties (Chahkandi et al., 2017) (Sah et al., 2014).
Drug Discovery and Pharmacology
Croston et al. (2002) discovered a nonpeptide agonist of the urotensin-II receptor, demonstrating the potential of chlorophenyl compounds in developing new therapeutics (Croston et al., 2002).
Analytical Chemistry Applications
The use of similar compounds in analytical chemistry has been explored by Bengtsson (1958), who investigated 4-amino-4'-chlorodiphenyl as a reagent for sulfate analysis. This showcases the role of chlorophenyl derivatives in developing new analytical methods (Bengtsson, 1958).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c11-10-6-4-9(5-7-10)3-1-2-8-12;/h4-7H,1-3,8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPBVADUCZPIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)






![1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2811422.png)
![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2811423.png)
![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2811425.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2811426.png)
